Cas no 32866-11-8 (2-Anthracenesulfonicacid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-, sodiumsalt (1:?))

2-Anthracenesulfonicacid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-, sodiumsalt (1:?) structure
32866-11-8 structure
Product Name:2-Anthracenesulfonicacid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-, sodiumsalt (1:?)
CAS-nummer:32866-11-8
MF:C20H13N3Na2O8S2
MW:533.44206404686
CID:317492
PubChem ID:118348
Update Time:2025-04-19

2-Anthracenesulfonicacid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-, sodiumsalt (1:?) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Anthracenesulfonicacid, 1-amino-4-[(4-amino-3-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-, sodiumsalt (1:?)
    • disodium,1-amino-4-(4-amino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
    • 1-Amino-4-(4-amino-3-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt
    • 2-Anthracenesulfonic acid, 1-amino-4-((4-amino-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt
    • 2-Anthracenesulfonic acid, 1-amino-4-((4-amino-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:?)
    • 2-Anthraquinonesulfonic acid, 1-amino-4-((4-amino-3-sulfophenyl)amino)-, sodium salt
    • Sodium 1-amino-4-((4-amino-3-sulfonatophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
    • 32866-11-8
    • SCHEMBL3026735
    • CHEMBL495834
    • 15827-21-1
    • A898768
    • EINECS 251-270-3
    • Inchi: 1S/C20H15N3O8S2.2Na/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25;;/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2
    • InChI-sleutel: GUCIZQSDEMEOAP-UHFFFAOYSA-L
    • LACHT: S(C1=CC(=C2C(C3C=CC=CC=3C(C2=C1N)=O)=O)NC1C=CC(=C(C=1)S(=O)(=O)[O-])N)(=O)(=O)[O-].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 532.994
  • Monoisotopische massa: 532.994
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 2
  • Complexiteit: 979
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 229Ų

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD